Cas no 669705-39-9 (4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol)
4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Allyl-5-((2,3-dimethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 3-[(2,3-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- 4-Allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol(SALTDATA: FREE)
- 5-[(2,3-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- ART-CHEM-BB B018088
- 4H-1,2,4-triazole-3-thiol, 5-[(2,3-dimethylphenoxy)methyl]-4-(2-propen-1-yl)-
- DTXSID10360243
- CS-0319605
- MFCD04058068
- AKOS000610915
- BAS 08863758
- 669705-39-9
- VS-04161
- SR-01000323743
- SR-01000323743-1
- 4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD04058068
- Inchi: 1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)9-18-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,19)
- InChI Key: BXBCLXPJKNCSSP-UHFFFAOYSA-N
- SMILES: S=C1NN=C(COC2C=CC=C(C)C=2C)N1CC=C
Computed Properties
- Exact Mass: 275.10900
- Monoisotopic Mass: 275.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3
- Topological Polar Surface Area: 69Ų
Experimental Properties
- Density: 1.17
- Boiling Point: 388.1°C at 760 mmHg
- Flash Point: 188.5°C
- Refractive Index: 1.601
- PSA: 78.74000
- LogP: 2.94860
4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614780-100mg |
4-Allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
669705-39-9 | 100mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A614780-500mg |
4-Allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
669705-39-9 | 500mg |
$ 210.00 | 2022-06-08 | ||
| TRC | A614780-1g |
4-Allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
669705-39-9 | 1g |
$ 320.00 | 2022-06-08 | ||
| Chemenu | CM114693-1g |
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
669705-39-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM114693-5g |
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
669705-39-9 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB214330-1 g |
4-Allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol; 95% |
669705-39-9 | 1 g |
€230.10 | 2023-07-20 | ||
| abcr | AB214330-5 g |
4-Allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol; 95% |
669705-39-9 | 5 g |
€749.60 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1242292-1g |
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
669705-39-9 | 95% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242292-5g |
4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
669705-39-9 | 95% | 5g |
$650 | 2024-06-06 | |
| abcr | AB214330-1g |
4-Allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, 95%; . |
669705-39-9 | 95% | 1g |
€230.10 | 2025-04-17 |
4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol Suppliers
4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol
Introduction to 4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol (CAS No. 669705-39-9) and Its Emerging Applications in Chemical Biology
The compound 4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol (CAS No. 669705-39-9) represents a fascinating molecule with significant potential in the field of chemical biology. This heterocyclic thiol derivative, characterized by its unique structural motifs—including an allyl group, a dimethylphenoxymethyl moiety, and a triazole ring—has garnered attention for its versatile biological activities and synthetic utility. The presence of a reactive thiol (-SH) group further enhances its appeal as a scaffold for drug discovery and mechanistic studies.
Recent advancements in medicinal chemistry have highlighted the importance of triazole derivatives in developing novel therapeutic agents. The triazole core is well-documented for its stability, bioavailability, and ability to participate in various pharmacophoric interactions. In particular, the combination of an allyl group and a dimethylphenoxymethyl substituent in this compound suggests potential applications in modulating enzyme activity and cellular signaling pathways. These structural features make it an intriguing candidate for further exploration in both academic research and industrial applications.
The dimethylphenoxymethyl moiety is particularly noteworthy, as it introduces a lipophilic character to the molecule while maintaining polar interactions through the oxygen atoms. This balance between hydrophobicity and polarity is often desirable in drug-like molecules, enhancing their membrane permeability and binding affinity to biological targets. Additionally, the thiol group at the 3-position of the triazole ring provides a site for redox-sensitive modifications, enabling applications in studying oxidative stress responses and metal chelation.
In the context of contemporary chemical biology research, this compound has been investigated for its potential role in modulating inflammatory pathways. Studies have suggested that derivatives of triazole-thiols can interact with cysteine residues on target proteins, leading to either inhibition or activation of specific enzymatic activities. For instance, the compound’s ability to engage with thioredoxin reductase has been explored as a means to regulate redox homeostasis—a critical factor in various pathological conditions. The allyl group, being highly reactive under certain conditions, may also serve as a handle for further functionalization via cross-coupling reactions, expanding its synthetic utility.
Another exciting aspect of this molecule lies in its potential application as an intermediate in the synthesis of more complex bioactive scaffolds. The structural framework presented by 4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol allows for easy derivatization at multiple positions. Researchers have leveraged this flexibility to generate libraries of analogs with tailored biological properties. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying novel lead compounds for therapeutic development.
The role of thiol-containing compounds in medicinal chemistry cannot be overstated. Thiols are known for their ability to form disulfide bonds with other biomolecules, making them valuable tools in studying protein-protein interactions and protein conformational changes. Moreover, their redox sensitivity makes them ideal candidates for developing prodrugs or agents that can be activated/inactivated under specific physiological conditions. The compound under discussion exemplifies these advantages by combining a thiol group with other pharmacophores that enhance its binding affinity and metabolic stability.
Recent computational studies have further elucidated the binding mode of this molecule to potential biological targets. Molecular docking simulations indicate that the dimethylphenoxymethyl group aligns well with hydrophobic pockets on target proteins, while the triazole ring interacts through π-stacking or hydrogen bonding interactions. The thiol group remains solvent-exposed but is positioned strategically to engage with cysteine residues or other nucleophilic centers. These insights have guided efforts to optimize the compound’s potency and selectivity through structure-based design approaches.
The synthetic accessibility of 4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol is another factor contributing to its appeal as a research tool. Modern synthetic methodologies have made it possible to construct complex heterocycles like this one with high efficiency and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing diverse functional groups into the molecular framework while maintaining regioselectivity. This ease of synthesis allows researchers to rapidly explore new derivatives without being hindered by challenging synthetic barriers.
In conclusion,4-Allyl-5-(2,3-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol (CAS No. 669705-39-9) stands out as a multifaceted compound with broad applications in chemical biology and drug discovery. Its unique structural features—comprising an allyl group,dimethylphenoxymethyl, a triazole ring,and a reactive thiol"—make it an excellent scaffold for exploring novel biological activities and synthetic possibilities. As research continues to uncover new therapeutic targets and mechanisms,this compound will undoubtedly play a significant role in advancing our understanding of biological processes and developing next-generation therapeutics.
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